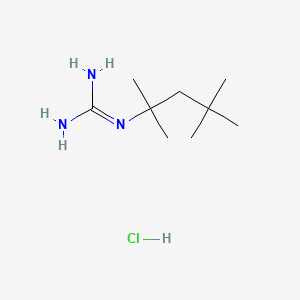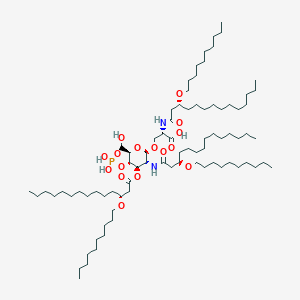
Guanoctine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanoctine Hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of guanidine, a strong organic base, and is often used in research and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guanoctine Hydrochloride can be synthesized through the reaction of cyanamide and guanidine under high-temperature conditions. This reaction typically occurs in a solution or melt, where cyanamide reacts with guanidine to form the desired product . Another method involves the reaction of biguanides with carboxylic acid derivatives, although this method often results in lower yields and requires the use of excess reagents .
Industrial Production Methods: In industrial settings, the production of this compound involves a two-step process. The first step is the reaction of dicyandiamide with ammonium salts to form guanidinium salts. In the second step, these salts are treated with a base such as sodium methoxide to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Guanoctine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form guanidinium derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include guanidinium derivatives, amine compounds, and various substituted guanidines .
Wissenschaftliche Forschungsanwendungen
Guanoctine Hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Guanoctine Hydrochloride involves its interaction with various molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is primarily due to its ability to act as a strong base and interact with various enzymes and receptors in the body .
Similar Compounds:
Guanidine Hydrochloride: Similar in structure and properties, used in protein denaturation and as a reagent in organic synthesis.
Biguanide: Used in the treatment of diabetes and as an antimicrobial agent.
Urea: Used in fertilizers and as a raw material in the chemical industry.
Uniqueness: this compound is unique due to its specific applications in muscle weakness treatment and its strong chaotropic properties, which make it particularly useful in protein studies .
Eigenschaften
CAS-Nummer |
1070-95-7 |
|---|---|
Molekularformel |
C9H22ClN3 |
Molekulargewicht |
207.74 g/mol |
IUPAC-Name |
2-(2,4,4-trimethylpentan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-8(2,3)6-9(4,5)12-7(10)11;/h6H2,1-5H3,(H4,10,11,12);1H |
InChI-Schlüssel |
QRFSLMLESAIOMB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)N=C(N)N.Cl |
Kanonische SMILES |
CC(C)(C)CC(C)(C)N=C(N)N.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
1070-95-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Guanoctine hydrochloride; A 7283; A-7283; A7283 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate](/img/structure/B1672349.png)
![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)


![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)
![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1672356.png)

![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)
![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)



![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)
![1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one](/img/structure/B1672371.png)